molecular formula C9H7ClF3NO3S B8325322 3-Methyl-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride

3-Methyl-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride

Cat. No. B8325322
M. Wt: 301.67 g/mol
InChI Key: WJDSLFCXCFXWEQ-UHFFFAOYSA-N
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Patent
US08563723B2

Procedure details

16.43 mL (5.00 equiv.) Chlorosulfonic acid was cooled in an aceton/ice-bath and 10.00 g 2,2,2-trifluoro-N-o-tolyl-acetamide was added in three portions, keeping the reaction mixture temperature below 5° C. The ice-bath was removed, the pale yellow mixture was allowed to warm to room temperature and then heated on an oil bath of 70° C. for 5.5 hours. The oil bath was removed and at about 30-35° C. the brown mixture was poured very carefully into a beaker with ice (exotermic, copious amounts of HCl evolve), giving a thick, gummy and very sticky precipitate. The mixture was extracted three times with DCM and the combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated onto silica. Purification with flash chromatography (EtOAc/PA 1:9→1:4) yielded 10.3 g (69%) of a white solid. 1H NMR (400 MHz, CDCl3) δ 2.46 (s, 3H), 7.90 (br.s., 1H), 7.94 (s, 1H), 7.98 (dd, J=8.6, 2.15 Hz, 1H), 8.35 (d, J=8.6 Hz, 1H).
Quantity
16.43 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]([F:19])([F:18])[C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:17])=[O:9]>>[CH3:17][C:12]1[CH:13]=[C:14]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:15]=[CH:16][C:11]=1[NH:10][C:8](=[O:9])[C:7]([F:6])([F:18])[F:19]

Inputs

Step One
Name
Quantity
16.43 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC(C(=O)NC1=C(C=CC=C1)C)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture temperature below 5° C
CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
heated on an oil bath of 70° C. for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
The oil bath was removed and at about 30-35° C. the brown mixture
ADDITION
Type
ADDITION
Details
was poured very carefully into a beaker with ice (exotermic, copious amounts of HCl evolve)
CUSTOM
Type
CUSTOM
Details
giving a thick, gummy and very sticky precipitate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with DCM
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated onto silica
CUSTOM
Type
CUSTOM
Details
Purification with flash chromatography (EtOAc/PA 1:9→1:4)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1NC(C(F)(F)F)=O)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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